3-(2-羟乙基)咪唑烷-2,4-二酮

描述

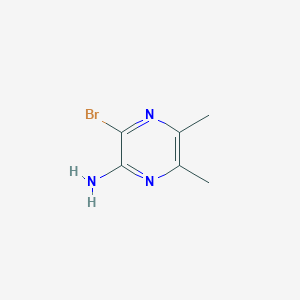

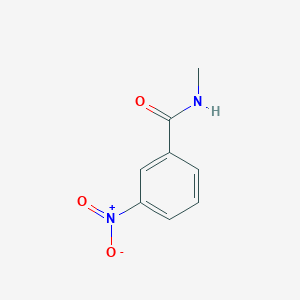

3-(2-Hydroxyethyl)imidazolidine-2,4-dione (HEID) is an organic compound that has a wide range of applications in the scientific and medical fields. This compound has been studied extensively due to its unique properties and potential for use in various experiments and applications.

科学研究应用

DNA结合研究和抗肿瘤活性

包括3-(2-羟乙基)咪唑烷-2,4-二酮在内的咪唑烷衍生物已被研究其DNA结合能力和潜在的抗肿瘤活性。Shah等人(2013年)的研究使用循环伏安法和紫外-可见光谱法检测了新型咪唑烷衍生物的DNA结合亲和力。这些化合物表现出与一些临床使用的抗癌药物相当或更强的结合力,表明它们有潜力作为有效的抗癌药物Shah et al., 2013。

合成和结构分析

咪唑烷衍生物的合成和结构分析一直是科学研究的焦点。Shimizu等人(1986年)研究了硝基甲烷与芳基异氰酸酯在三乙胺存在下的反应,导致1,3-二芳基-5-(羟基亚胺)咪唑烷-2,4-二酮的形成。这些化合物根据它们的光谱证据和化学行为进行了表征Shimizu et al., 1986。

抗心律失常性能

Pękala等人(2005年)研究了5-芳基亚醛咪唑烷-2,4-二酮衍生物的合成和构效关系,重点关注它们的抗心律失常活性。他们发现该类化合物中的某些化合物表现出Ia类抗心律失常药物的特性,根据沃恩-威廉姆斯分类 Pękala等人,2005年。

镇痛效应

Queiroz等人(2015年)的研究调查了一种咪唑烷衍生物,特别是3-苯基-5-(4-乙基苯基)-咪唑烷-2,4-二酮在小鼠中的镇痛效应。他们的研究结果表明,该化合物可能通过抗炎机制具有治疗疼痛的潜在应用Queiroz et al., 2015。

降糖活性

对咪唑烷-2,4-二酮衍生物的研究还涉及它们在治疗糖尿病方面的潜力。Hussain等人(2015年)合成了新的咪唑烷-2,4-二酮衍生物并评估了它们的降糖活性,发现某些化合物在糖尿病大鼠模型中显示出显著的降低血糖水平Hussain et al., 2015。

作用机制

Target of Action

Similar compounds such as imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, and antifungal activity .

Mode of Action

It’s worth noting that related compounds have been reported to control the voltage-dependent na-channels of neurons and the influx of ca from nerve cells, increasing the normal seizure threshold and inhibiting seizure activity .

Biochemical Pathways

Related compounds such as imidazolidine-2-thione derivatives have been reported to inhibit dopamine β-hydroxylase (dbh), which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Result of Action

Related compounds have been reported to exhibit significant biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-hiv properties .

Action Environment

It’s worth noting that the storage temperature for this compound is room temperature, suggesting that it may be stable under normal environmental conditions .

安全和危害

未来方向

The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .

生化分析

Biochemical Properties

3-(2-Hydroxyethyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase, which catalyzes the methylation of glycocyamine to form creatine. This interaction is essential for the production of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues .

Cellular Effects

The effects of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycocyamine has been shown to enhance the expression of genes involved in energy metabolism, thereby boosting cellular energy levels . Additionally, it affects cell signaling pathways related to muscle contraction and neuronal activity.

Molecular Mechanism

At the molecular level, 3-(2-Hydroxyethyl)imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for guanidinoacetate N-methyltransferase, facilitating the transfer of a methyl group to form creatine. This enzyme-substrate interaction is critical for the synthesis of creatine, which in turn influences various physiological processes . Furthermore, glycocyamine can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that glycocyamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to glycocyamine has been observed to enhance cellular energy metabolism and improve muscle function in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, glycocyamine has been shown to enhance muscle strength and endurance without adverse effects. At high doses, it may cause toxic effects such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(2-Hydroxyethyl)imidazolidine-2,4-dione is involved in several metabolic pathways, primarily in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase and S-adenosylmethionine, which act as cofactors in the methylation process . This interaction influences metabolic flux and the levels of metabolites involved in energy production and storage.

Transport and Distribution

The transport and distribution of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of glycocyamine in target tissues such as muscles and the brain . The compound’s distribution is crucial for its physiological effects, as it needs to reach specific cellular compartments to exert its functions.

Subcellular Localization

3-(2-Hydroxyethyl)imidazolidine-2,4-dione is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments . Targeting signals and post-translational modifications may direct glycocyamine to specific organelles, enhancing its biochemical activity.

属性

IUPAC Name |

3-(2-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELQCSLZWHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313587 | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63696-48-0 | |

| Record name | NSC273045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)